![molecular formula C21H24ClN3O4 B2543930 N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide CAS No. 1428349-92-1](/img/structure/B2543930.png)
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide
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Description
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O4 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Light-Switchable Polymer Interactions
A study explored a novel cationic polymer's synthesis and characterized its interactions with DNA and bacterial cells. The polymer, poly(N,N-dimethyl-N-[3-(methacroylamino)propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride), exhibits a photolabile behavior, transforming into a zwitterionic form upon irradiation. This feature allows for DNA condensation and release, as well as a switch in antibacterial activity, demonstrating non-toxic characteristics upon light exposure (Sobolčiak et al., 2013).
UV Filters Stability in Chlorinated Water
Another study focused on the stability of UV filters, including 2-ethylhexyl salicylate, 2-ethylhexyl 4-(dimethylamino) benzoate, and 2-hydroxy-4-methoxybenzophenone, in chlorinated water. It revealed significant reaction rates with free chlorine, leading to halogenated by-products. This research highlights the environmental and health implications of common UV filters in water and potential degradation pathways (Negreira et al., 2008).
Antidepressant Drug Characterization
Venlafaxine, an antidepressant drug, was characterized, revealing its structural features and potential for treating mental health disorders. The study provides insights into the molecular basis of its action and potential implications for similar compounds (Tessler & Goldberg, 2004).
properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-25(2)17(13-4-6-18-14(10-13)8-9-29-18)12-23-20(26)21(27)24-15-5-7-19(28-3)16(22)11-15/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPODSUZZMCDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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